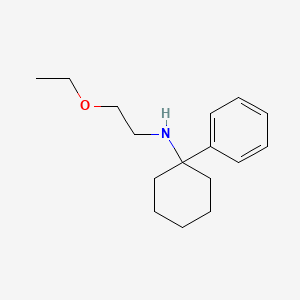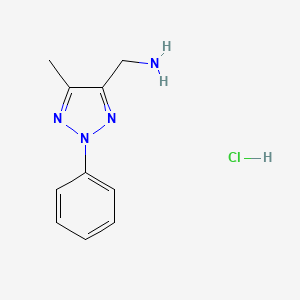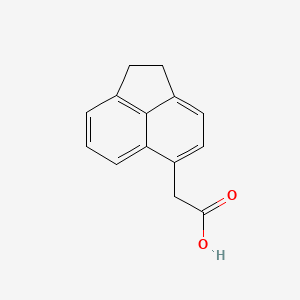
PCEEA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PCEEA is a compound belonging to the arylcyclohexylamine class. This class of compounds is known for its diverse pharmacological properties, including analgesic and anesthetic effects. The compound is structurally related to phencyclidine, a well-known dissociative anesthetic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PCEEA typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with ethyl bromoacetate to yield this compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction steps with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques like column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
PCEEA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary amines.
Substitution: Results in the formation of various substituted derivatives.
Applications De Recherche Scientifique
PCEEA has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex arylcyclohexylamine derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new pharmacological agents
Mécanisme D'action
The compound exerts its effects primarily through its interaction with the NMDA receptor, a subtype of glutamate receptor. By binding to this receptor, it inhibits the influx of calcium ions, thereby modulating neurotransmitter release and neuronal excitability. This mechanism is similar to that of phencyclidine and other arylcyclohexylamines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine (PCP): Known for its dissociative anesthetic properties.
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic effects.
Rolicyclidine: Similar in structure and pharmacological effects to phencyclidine
Uniqueness
PCEEA is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other arylcyclohexylamines. These differences can influence its potency, duration of action, and side effect profile .
Propriétés
Numéro CAS |
1072895-05-6 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 |
Nom IUPAC |
N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3 |
Clé InChI |
PRQVCBDFWYTXDD-UHFFFAOYSA-N |
SMILES |
CCOCCNC1(CCCCC1)C2=CC=CC=C2 |
SMILES canonique |
CCOCCNC1(CCCCC1)C2=CC=CC=C2 |
Synonymes |
N-(1-phenylcyclohexyl)-2-ethoxyethanamine PCEEA cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-{[(1-cyclopropylethyl)carbamoyl]methoxy}benzoic acid](/img/structure/B1649811.png)
![2-{3-[({[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]carbamoyl}methyl)sulfanyl]-5-propyl-4H-1,2,4-triazol-4-yl}acetic acid](/img/structure/B1649813.png)
![2-{2-[2-(3-Fluorophenoxy)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1649814.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B1649816.png)

![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)
![(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1649824.png)


![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-1-ium-2-yl]-1,3,4-oxadiazole;chloride](/img/structure/B1649829.png)



